
3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives, which are structurally related to 3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide, involves a multi-step process. Initially, isophthalic and terephthalic acid hydrazides are reacted with methyl and aryl isothiocyanates. This is followed by a base-catalyzed cyclization, and the resulting bis-triazolethiols are then alkylated with alkyl bromides to yield the final compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. Density functional theory (DFT) methods are employed to optimize the molecule's geometry and to calculate properties such as bond lengths, bond angles, and molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, as well as thermodynamic properties, are determined to understand the stability and reactivity of the molecule . Additionally, the structure of a sulfonamide compound with a similar triazole moiety has been characterized using X-ray single crystal techniques, providing detailed insights into the molecular conformation .
Chemical Reactions Analysis
Compounds containing the 1,2,4-triazole moiety can participate in various chemical reactions. For instance, 1-sulfonyl-1,2,3-triazoles are known to be stable precursors to metal-carbene complexes, which can be used to introduce nitrogen atoms into heterocycles, a transformation valuable in synthetic and medicinal chemistry . Moreover, 1-sulfonyl-1,2,3-triazoles can be converted into functionalized β-amino-α,β-unsaturated ketones through a rhodium-catalyzed sulfur ylide formation and subsequent rearrangement, demonstrating the versatility of triazole derivatives in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structure. Theoretical calculations provide insights into properties such as dipole moments, polarizability, and hyperpolarizability, which are important for understanding the compound's behavior in different environments. The energy gap between HOMO and LUMO is indicative of the molecule's chemical reactivity and stability. Additionally, the calculated IR vibrational frequencies, NMR chemical shifts, and absorption wavelengths are compared with experimental data to validate the theoretical models .
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines: MCF-7, Hela, and A549 .
- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using the MTT assay .
- Results : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Ligand for Copper Catalysis
- Scientific Field : Organic Chemistry
- Summary of Application : A polytriazolylamine ligand, which stabilizes Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
- Methods of Application : The application of this ligand is typically in the field of click chemistry, where it is used to catalyze the [3+2] cycloaddition of azides and alkynes .
- Results : The use of this ligand enhances the catalytic effect of copper in the azide-acetylene cycloaddition .
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential antimicrobial agents . These compounds were tested against various bacterial and fungal strains .
- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The antimicrobial activities of the synthesized compounds were evaluated using the disc diffusion method .
- Results : Some of the synthesized compounds showed promising antimicrobial activity against the tested strains .
Antiviral Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Certain 1,2,4-triazole derivatives have been found to exhibit antiviral properties . These compounds have been tested against various viruses, including HIV .
- Methods of Application : The antiviral activities of these compounds were evaluated using cell-based assays .
- Results : Some of the synthesized compounds showed promising antiviral activity against the tested viruses .
Antifungal Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Certain 1,2,4-triazole derivatives have been found to exhibit antifungal properties . These compounds have been tested against various fungal strains .
- Methods of Application : The antifungal activities of these compounds were evaluated using cell-based assays .
- Results : Some of the synthesized compounds showed promising antifungal activity against the tested fungal strains .
Anti-inflammatory Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anti-inflammatory agents . These compounds were tested for their ability to inhibit inflammation .
- Methods of Application : The anti-inflammatory activities of these compounds were evaluated using cell-based assays .
- Results : Some of the synthesized compounds showed promising anti-inflammatory activity .
Eigenschaften
IUPAC Name |
5-[(3-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-8-3-2-4-9(5-8)6-14-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOLZXFLVLBGMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350184 |
Source


|
| Record name | 5-{[(3-Methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylbenzyl 1H-1,2,4-triazol-3-yl sulfide | |
CAS RN |
307545-27-3 |
Source


|
| Record name | 5-{[(3-Methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

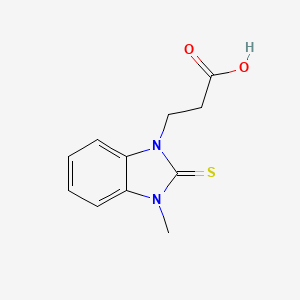
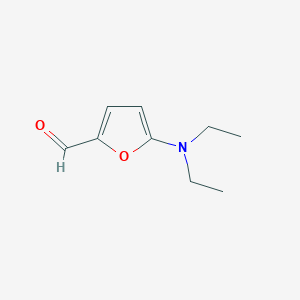
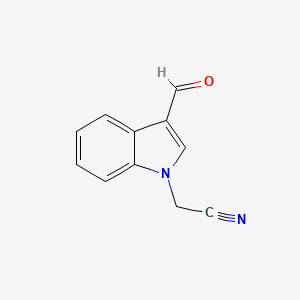
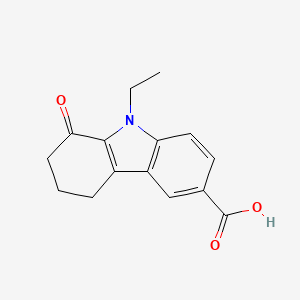
![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)
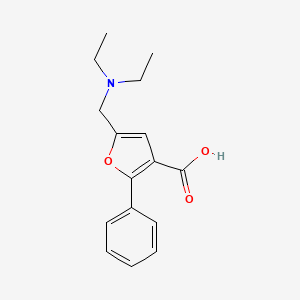

![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)

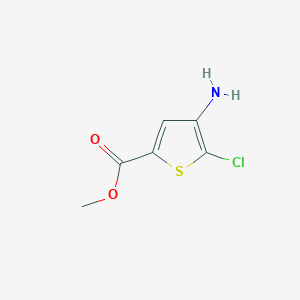
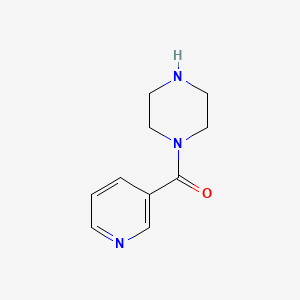
![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)
